molecular formula C16H23FN4O2 B2903178 N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 2380069-68-9

N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B2903178
CAS No.: 2380069-68-9
M. Wt: 322.384
InChI Key: IWPMLPNWEBWKQE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The fluoropyrimidine moiety is then introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives. The final step involves the coupling of the cyclohexyl group to the piperidine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Cycloheptyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
  • N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide

Uniqueness

N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is unique due to its specific combination of a cyclohexyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclohexyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c17-12-10-18-15(19-11-12)23-14-6-8-21(9-7-14)16(22)20-13-4-2-1-3-5-13/h10-11,13-14H,1-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPMLPNWEBWKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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